molecular formula C18H18N2O4 B2839396 1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 2034622-18-7

1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

Cat. No. B2839396
CAS RN: 2034622-18-7
M. Wt: 326.352
InChI Key: SQUFKINQXANHEV-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as FTY720 or Fingolimod. It is a sphingosine-1-phosphate (S1P) receptor modulator, which means it can affect the signaling pathways of S1P receptors in the body.

Scientific Research Applications

Synthesis and Polymer Chemistry

Cross-linked Poly(ether-urethane)s : Furan-containing poly(ether-urethane)s, synthesized through Diels-Alder reactions, demonstrate thermal reversibility, a property significant for developing responsive materials. This synthesis involves the reaction of diisocyanates with poly(tetramethylene ether) glycol and a furan-containing chain extender, indicating a method that could potentially apply to compounds similar to "1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea" for creating thermally reversible polymers (Găină et al., 2013).

Bioactivity and Medicinal Applications

Synthesis and Bioactivity : The synthesis of urea derivatives, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, and their bioactivity against various pathogens, suggest a framework for developing novel drugs. This approach involves coupling furfural with urea and characterizing the compound's activity against bacteria, showcasing the potential of furan and urea derivatives in medicinal chemistry (Donlawson et al., 2020).

Catalysis

Selective Oxidation of Furanic Compounds : Research on the catalytic oxidation of 5-hydroxymethyl-2-furfural (HMF) to furan-2,5-dicarboxylic acid using spinel mixed metal oxide catalysts highlights the role of furan derivatives in producing platform chemicals for the polymer industry. This study demonstrates how derivatives of furan, when subject to catalytic processes, can yield significant intermediates for synthesizing polyesters, polyamides, and polyurethanes, offering insights into the catalytic applications of similar compounds (Jain et al., 2015).

properties

IUPAC Name

1-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-13-5-2-3-6-15(13)20-17(21)19-12-18(22,14-8-10-23-11-14)16-7-4-9-24-16/h2-11,22H,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUFKINQXANHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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